Scientific Field: Supramolecular Chemistry
Application Summary: The research involves the synthesis of supramolecular assemblies using 3-chlorobenzoic acid, 4-chlorobenzoic acid, and 4-amino-2-chloropyridine as coformers for cocrystallization.
Methods of Application: The coformers were treated together to afford a cocrystal and molecular salts. The existence of supramolecular assemblies was further reproduced using DFT calculations.
Results or Outcomes: The position of the Cl-substituent on the phenyl ring was explored with respect to proton transfer between acid/base pairs, and its role in supramolecular chemistry is discussed in detail. The biological activities of the resultant compounds are moderate.
Scientific Field: Organic Chemistry
Application Summary: 4-Amino-3-chlorobenzoic Acid is used as a reagent for the preparation of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives.
Scientific Field: Biochemistry
Application Summary: Aminobenzoic acid compounds, such as 4-Amino-3-chlorobenzoic acid, are used as hypochlorous acid (HOCl) traps for activated neutrophils.
Scientific Field: Environmental Chemistry
Application Summary: 4-Amino-3-chlorobenzoic acid can be degraded by certain bacteria, such as Cupriavidus necator JMP134.
4-Amino-3-chlorobenzoic acid is an aromatic compound with the molecular formula and a molecular weight of approximately 171.58 g/mol. It features an amino group () and a chlorobenzoic acid structure, where a chlorine atom is positioned at the meta position relative to the carboxylic acid group. This compound is characterized by its white crystalline appearance and is soluble in water, ethanol, and other polar solvents. It is often used in various
For instance, when reacted with thionyl chloride, it can form the corresponding acid chloride, which can then be further reacted with amines or alcohols .
4-Amino-3-chlorobenzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and as a precursor in the synthesis of pharmaceuticals. Its structural similarity to other bioactive compounds allows it to interact with biological targets, potentially affecting cellular pathways. Some studies suggest it may have antimicrobial properties, although more research is needed to fully elucidate its biological mechanisms .
Several methods exist for synthesizing 4-amino-3-chlorobenzoic acid:
4-Amino-3-chlorobenzoic acid is utilized in various fields:
Its unique functional groups make it valuable for creating derivatives that may have enhanced biological activity or different properties .
Interaction studies involving 4-amino-3-chlorobenzoic acid often focus on its reactivity with other compounds and its biological interactions. For example, research has indicated that it can interact with various enzymes and receptors due to its amino group, which may facilitate hydrogen bonding and other non-covalent interactions. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action in biological systems .
Several compounds share structural similarities with 4-amino-3-chlorobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
3-Amino-4-chlorobenzoic acid | 0.96 | |
Methyl 3-amino-4-chlorobenzoate | 0.93 | |
4-Amino-3,5-dichlorobenzoic acid | 0.90 | |
4-Aminobenzoic acid | 0.85 |
These compounds are unique due to variations in their functional groups or substituents, which can significantly influence their chemical reactivity and biological activity. For instance, the presence of additional chlorine atoms or different functional groups can alter their solubility and interaction profiles .
4-Amino-3-chlorobenzoic acid represents the systematic International Union of Pure and Applied Chemistry nomenclature for this aromatic compound [1] [2]. The compound is characterized by the presence of an amino group at the 4-position and a chlorine substituent at the 3-position relative to the carboxylic acid functional group on the benzene ring [15].
The compound is recognized under numerous alternative designations in chemical literature and databases. Primary synonyms include 3-chloro-4-aminobenzoic acid, which reflects the positional relationship from the amino group perspective [2] [4]. Additional recognized names encompass benzoic acid, 4-amino-3-chloro-, representing the systematic Chemical Abstracts Service indexing nomenclature [8] [25]. Other documented alternative designations include 4-carboxy-2-chloroaniline, emphasizing the aniline structural motif [4] [25], and 3-chloro-para-aminobenzoic acid, utilizing traditional nomenclature conventions [2].
Industrial and commercial designations frequently employ abbreviated forms such as 4-amino-3-chlorbenzoic acid and 4-amino-3-chlorobenzoicacid [4] [25]. The compound appears in various databases under multiple identifier systems, including National Science Foundation registry number 212132 and Merck Index number 460423 [2] [8].
The geometric arrangement places the amino group in the para position (4-position) relative to the carboxylic acid, while the chlorine substituent occupies the meta position (3-position) [2] [8]. This substitution pattern creates a 1,2,4-trisubstituted benzene derivative with distinct electronic and steric characteristics [15] [16].
Molecular geometry analysis reveals that the compound maintains essential planarity of the aromatic ring system, with the carboxylic acid group capable of adopting different conformational arrangements relative to the benzene plane [11]. The amino group exhibits typical pyramidal geometry at the nitrogen center, though it participates in resonance interactions with the aromatic π-system [12] [15]. The chlorine substituent, being in the ortho position relative to the amino group, introduces steric interactions that influence the overall molecular conformation [11] [21].
The functional group configuration of 4-amino-3-chlorobenzoic acid presents a complex electronic environment resulting from the interplay of electron-donating and electron-withdrawing substituents [12] [15]. The amino group functions as a strong electron-donating substituent through resonance effects, while the chlorine atom exhibits dual electronic behavior, acting as an electron-withdrawing group through inductive effects and an electron-donating group through resonance [15] [16].
The carboxylic acid functionality introduces additional electronic complexity through its electron-withdrawing characteristics via both inductive and resonance mechanisms [12] [15]. This combination creates distinct electronic properties that influence the compound's reactivity patterns and intermolecular interactions [10] [12].
Electronic property analysis indicates that the amino group significantly enhances electron density at the ortho and para positions relative to its attachment point, while the chlorine substituent moderates this effect through its electron-withdrawing inductive influence [15] [16]. The carboxylic acid group further modulates the electronic distribution, creating regions of varying electron density across the molecular framework [12] [15].
The predicted pKa value of approximately 4.49 reflects the influence of the substituent pattern on the acidity of the carboxylic acid group [4]. This value indicates moderate acidity compared to unsubstituted benzoic acid, demonstrating the net electronic effect of the amino and chloro substituents [4] [15].
Parameter | Value | Reference |
---|---|---|
Chemical Abstracts Service Number | 2486-71-7 | [1] [2] [8] |
Molecular Formula | C₇H₆ClNO₂ | [1] [4] [8] |
Molecular Weight | 171.58 g/mol | [1] [4] [14] |
PubChem Compound Identifier | 17211 | [2] [8] |
European Inventory Number | 219-630-4 | [2] [25] |
Melting Point | 228°C | [1] [4] [14] |
Representation Type | Value |
---|---|
Simplified Molecular Input Line Entry System | Nc1ccc(cc1Cl)C(O)=O |
International Chemical Identifier | InChI=1S/C7H6ClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) |
International Chemical Identifier Key | YIYBPEDZAUFQLO-UHFFFAOYSA-N |
Property | Value | Reference |
---|---|---|
Appearance | White to Orange to Green powder to crystal | [3] [14] |
Density (predicted) | 1.476±0.06 g/cm³ | [4] |
Boiling Point (predicted) | 341.2±27.0°C | [4] |
pKa (predicted) | 4.49±0.10 | [4] |
Solubility | Methanol | [3] [14] |
Irritant